molecular formula C10H8BrN3O2 B1472344 4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1535396-03-2

4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1472344
CAS RN: 1535396-03-2
M. Wt: 282.09 g/mol
InChI Key: JEXVTHLRRASPCD-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (4-Br-MPCP) is a compound of interest to the scientific community due to its potential applications in various areas. This compound has a unique chemical structure and is composed of a pyridine ring, a methyl group, and a bromine atom. It is a synthetic compound that can be used in a variety of lab experiments, and its research applications are vast.

Scientific Research Applications

4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is of great interest to the scientific community due to its potential applications in various areas. It has been used in research studies to investigate the effects of its chemical structure on various biological processes. For example, it has been used to study the effects of its structure on the binding affinity of ligands to proteins, as well as its effects on the enzymatic activity of enzymes. Additionally, 4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid has been used in studies to investigate its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of certain drugs, as well as in the activation of certain transcription factors. Additionally, it has been shown to disrupt the function of certain proteins, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid are not yet fully understood. However, it has been shown to have anti-cancer effects in certain cell lines. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of certain drugs, as well as in the activation of certain transcription factors.

Advantages and Limitations for Lab Experiments

4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound, so it is relatively easy to obtain and use in experiments. Additionally, it has a unique chemical structure that can be used to study the effects of its structure on various biological processes. However, there are some limitations to using 4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid in experiments. It is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it is not a very stable compound, so it must be handled with care during experiments.

Future Directions

There are many potential future directions for 4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid research. It could be used in the development of novel anti-cancer agents, as well as in the development of drugs to treat other diseases. Additionally, it could be used to study the effects of its chemical structure on various biological processes, such as the binding affinity of ligands to proteins and the enzymatic activity of enzymes. Finally, it could be used to investigate its potential as an anti-inflammatory agent, as well as its effects on other physiological processes.

properties

IUPAC Name

4-bromo-2-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-2-4-12-5-3-6/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXVTHLRRASPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=NC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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